

Technical Support Center: Understanding Serelaxin and its Large-Scale Trials

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Compound of Interest

Compound Name: Serelaxin

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the clinical development of **Serelaxin**, with a particular focus on the unexpected lack of mortality benefit observed in the large-scale RELAX-AHF-2 trial.

Frequently Asked Questions (FAQs)

Q1: What is **Serelaxin** and what is its proposed mechanism of action?

Serelaxin is a recombinant form of human relaxin-2, a naturally occurring peptide hormone.^[1]^[2] Its primary mechanism of action is mediated through binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to several physiological effects relevant to acute heart failure (AHF), including:

- **Vasodilation:** **Serelaxin** promotes the production of nitric oxide (NO) and activates the cyclic adenosine monophosphate (cAMP) pathway, leading to relaxation of blood vessels, reduced vascular resistance, and improved blood flow.
- **Renal Effects:** It increases renal blood flow and the glomerular filtration rate.^[1]^[3]
- **Cardiac Effects:** **Serelaxin** can increase cardiac output and has shown anti-fibrotic and anti-inflammatory properties in preclinical models.^[2]^[4]^[5]

Q2: What were the key findings of the RELAX-AHF trial?

The earlier Phase III RELAX-AHF trial showed promising results. While it did not meet one of its primary endpoints for dyspnea relief (Likert scale), it did show a significant improvement in another primary dyspnea endpoint (visual analogue scale).[6] Notably, a pre-specified safety endpoint analysis revealed a significant 37% reduction in all-cause mortality at 180 days in patients treated with **Serelaxin** compared to placebo.[7][8][9]

Q3: Why was the larger RELAX-AHF-2 trial conducted?

The RELAX-AHF-2 trial was designed to confirm the promising mortality benefit observed in the RELAX-AHF trial.[10] Due to the unexpected nature of the mortality finding in the first trial, regulatory agencies required a larger, more robust study to definitively assess the effect of **Serelaxin** on cardiovascular mortality in patients with AHF.[8][11]

Q4: What were the primary outcomes of the RELAX-AHF-2 trial?

Contrary to the findings of RELAX-AHF, the RELAX-AHF-2 trial failed to demonstrate a mortality benefit.[12][13] There was no significant difference in the primary endpoint of cardiovascular death at 180 days between the **Serelaxin** and placebo groups.[7][12] Additionally, **Serelaxin** did not significantly reduce the incidence of worsening heart failure at 5 days, the other primary endpoint.[8][12]

Q5: What are the potential reasons for the conflicting results between the two large-scale trials?

Several hypotheses have been proposed to explain the discrepancy between the RELAX-AHF and RELAX-AHF-2 trial outcomes:

- The "Play of Chance": The mortality benefit observed in the smaller RELAX-AHF trial may have been a chance finding.[7]
- Patient Population Differences: There may have been subtle but clinically meaningful differences in the baseline characteristics and risk profiles of the patients enrolled in the two trials.[7] For instance, a higher rate of non-cardiovascular deaths was observed in RELAX-AHF-2.[7]

- **Standard of Care Evolution:** Changes in the standard of care for acute heart failure between the two trials could have influenced the outcomes.

Troubleshooting Guides for Experimental Design

This section provides guidance for researchers designing experiments related to relaxin-like peptides and their cardiovascular effects.

Issue: Difficulty in replicating the mortality benefit seen in the initial **Serelaxin** trial.

Troubleshooting Steps:

- **Re-evaluate Preclinical Models:** Ensure that the animal models used accurately reflect the pathophysiology of acute heart failure in the target human population.
- **Subgroup Analysis:** Analyze data from the RELAX-AHF and RELAX-AHF-2 trials to identify any patient subgroups that may have responded differently to **Serelaxin**. This could inform the selection criteria for future studies.
- **Endpoint Selection:** Consider alternative or additional endpoints beyond mortality that may capture the clinical benefits of **Serelaxin**, such as markers of organ protection (renal and hepatic function), inflammation, and fibrosis.[\[14\]](#)
- **Dosing and Administration:** The 48-hour infusion of **Serelaxin** might not be the optimal regimen.[\[15\]](#) Future studies could explore different dosing strategies, including longer infusion durations or combination therapies.

Issue: Inconsistent results in in-vitro signaling pathway studies.

Troubleshooting Steps:

- **Cell Line Selection:** The expression of the RXFP1 receptor can vary significantly between different cell types.[\[16\]](#) Use cell lines with confirmed high expression of RXFP1 or primary cells relevant to the cardiovascular system.
- **Ligand Purity and Activity:** Ensure the recombinant **Serelaxin** used is of high purity and biological activity.

- **Assay Conditions:** Optimize assay conditions, including cell density, serum concentration, and stimulation time, as these can influence signaling outcomes.
- **Receptor Desensitization:** Be aware of potential receptor desensitization with prolonged exposure to **Serelaxin**, which could affect downstream signaling.

Data Presentation

Table 1: Key Efficacy Outcomes of the RELAX-AHF and RELAX-AHF-2 Trials

Endpoint	RELAX-AHF	RELAX-AHF-2
Primary Endpoint: Dyspnea Improvement (VAS AUC)	Statistically significant improvement (p=0.007)[6]	Not a primary endpoint
Primary Endpoint: Dyspnea Improvement (Likert Scale)	No significant difference[6]	Not a primary endpoint
Primary Endpoint: Cardiovascular Death at Day 180	Not a primary endpoint	No significant difference (HR 0.98, p=0.77)[8][12]
Primary Endpoint: Worsening Heart Failure at Day 5	Not a primary endpoint	No significant difference (HR 0.89, p=0.19)[8][12]
All-Cause Mortality at Day 180 (Safety Endpoint)	37% reduction (HR 0.63)[6]	No significant difference

Table 2: Key Demographics and Baseline Characteristics of Trial Participants

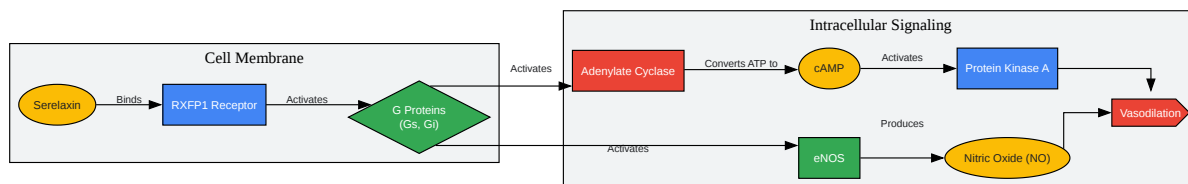
Characteristic	RELAX-AHF (n=1,161)	RELAX-AHF-2 (n=6,545)
Mean Age (years)	~72[9]	73[13]
Female (%)	Not specified	40%[13]
Systolic Blood Pressure ≥ 125 mmHg	Inclusion criterion[17]	Inclusion criterion[13]
Impaired Renal Function	Inclusion criterion[17]	Inclusion criterion (eGFR 25-75 ml/min/1.73 m ²)[13]

Experimental Protocols

Protocol: RELAX-AHF-2 Clinical Trial Design

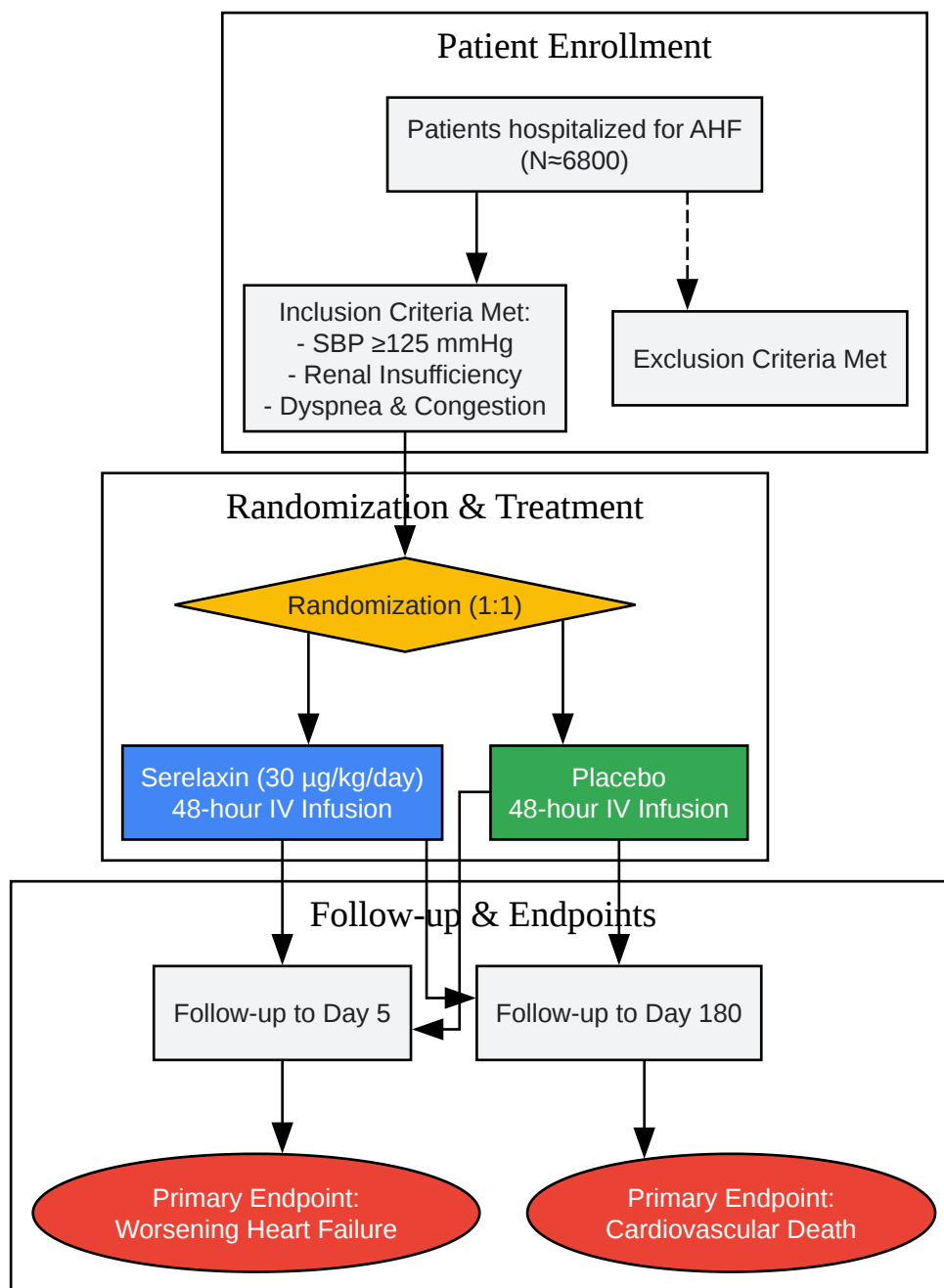
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven Phase III trial.[10]
- Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥ 125 mmHg.[8][10]
- Intervention: A 48-hour intravenous infusion of **Serelaxin** (30 $\mu\text{g/kg}$ per day) or placebo, in addition to standard care.[7][8]
- Primary Endpoints:
 - Time to cardiovascular death through day 180.[10]
 - Time to the first occurrence of worsening heart failure through day 5.[10]
- Key Secondary Endpoints: All-cause mortality at 180 days, a composite of cardiovascular mortality or rehospitalization for heart or renal failure at 180 days, and length of in-hospital stay.[10]

Mandatory Visualizations



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Caption: Simplified signaling pathway of **Serelaxin** leading to vasodilation.



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Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.

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